2-Bromo-5-fluoro-3,4-dihydroxybenzaldehyde

Catalog No.
S15514669
CAS No.
M.F
C7H4BrFO3
M. Wt
235.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-fluoro-3,4-dihydroxybenzaldehyde

Product Name

2-Bromo-5-fluoro-3,4-dihydroxybenzaldehyde

IUPAC Name

2-bromo-5-fluoro-3,4-dihydroxybenzaldehyde

Molecular Formula

C7H4BrFO3

Molecular Weight

235.01 g/mol

InChI

InChI=1S/C7H4BrFO3/c8-5-3(2-10)1-4(9)6(11)7(5)12/h1-2,11-12H

InChI Key

IFGLUDQKTXAUKZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)O)O)Br)C=O

2-Bromo-5-fluoro-3,4-dihydroxybenzaldehyde is an aromatic compound characterized by the presence of bromine and fluorine substituents on a benzaldehyde framework. Its molecular formula is C7H4BrFO3C_7H_4BrFO_3, and it features two hydroxyl groups located at the 3 and 4 positions relative to the aldehyde group. The compound exhibits interesting structural properties, including notable intermolecular interactions such as halogen bonding between the bromine and fluorine atoms, which have been observed in its crystal structure .

Typical of aldehydes and phenolic compounds. Notably, it can undergo:

  • Nucleophilic Addition: The aldehyde group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation: The hydroxyl groups can be oxidized to ketones or quinones under strong oxidative conditions.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form imines or other complex structures.

These reactions are significant for synthesizing more complex organic molecules and derivatives used in pharmaceuticals and agrochemicals.

Research indicates that derivatives of 2-bromo-5-fluoro-3,4-dihydroxybenzaldehyde exhibit biological activities, particularly in the realm of antitumor properties. Compounds synthesized from this structure have shown efficacy against certain cancer cell lines, suggesting potential applications in cancer therapy . The presence of hydroxyl groups likely contributes to its biological activity by enhancing solubility and reactivity with biological targets.

The synthesis of 2-bromo-5-fluoro-3,4-dihydroxybenzaldehyde can be achieved through several methods:

  • Ortho-Bromination: Selective ortho-bromination of appropriate benzaldoximes is a common method for introducing the bromine substituent .
  • Catalytic Oxidation: Another method involves the catalytic oxidation of catechol derivatives under alkaline conditions, which can yield 3,4-dihydroxybenzaldehyde as an intermediate before further bromination .
  • Direct Halogenation: Direct halogenation methods using bromine and fluorine sources can also be employed to introduce these substituents onto a benzaldehyde scaffold.

These methods allow for the controlled introduction of functional groups, facilitating the development of diverse derivatives.

2-Bromo-5-fluoro-3,4-dihydroxybenzaldehyde finds applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.
  • Material Science: The compound can be utilized in developing advanced materials due to its unique electronic properties.
  • Biological Research: Its derivatives are explored for their potential therapeutic effects, particularly in cancer treatment.

Studies on 2-bromo-5-fluoro-3,4-dihydroxybenzaldehyde have highlighted its interactions with biological molecules. For instance, research has shown that certain derivatives can inhibit specific protein interactions involved in tumor growth. These findings suggest that understanding its interaction profile could lead to novel therapeutic agents targeting cancer pathways .

Several compounds share structural similarities with 2-bromo-5-fluoro-3,4-dihydroxybenzaldehyde. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Bromo-4-hydroxybenzaldehydeBromine and hydroxyl groupExhibits different reactivity due to hydroxyl position
5-Fluoro-2-hydroxybenzaldehydeFluorine and hydroxyl groupLess steric hindrance compared to brominated analogs
2-Chloro-5-fluoro-3,4-dihydroxybenzaldehydeChlorine instead of bromineDifferent halogen may affect biological activity

The uniqueness of 2-bromo-5-fluoro-3,4-dihydroxybenzaldehyde lies in its specific combination of halogen substituents and hydroxyl groups, which collectively influence its reactivity and biological properties.

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

233.93278 g/mol

Monoisotopic Mass

233.93278 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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